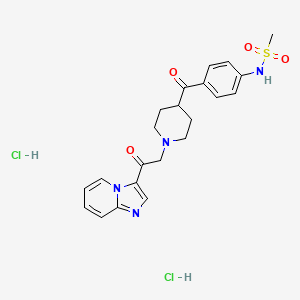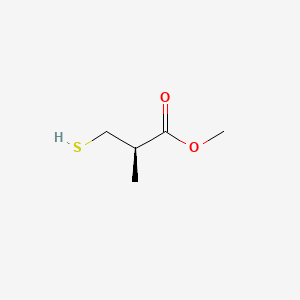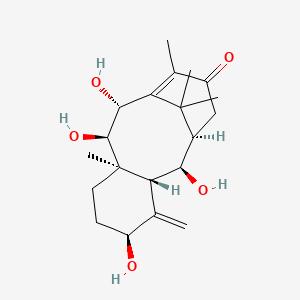
Taxicin-ii
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taxicin-II is a naturally occurring compound found in the yew tree (Taxus species). It is a member of the taxane family, which includes several other biologically active compounds. This compound is known for its complex molecular structure and significant biological activities, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Taxicin-II involves multiple steps, starting from simpler organic molecules. One of the key steps in its synthesis is the formation of the taxane core, which is achieved through a series of cyclization reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is often achieved through semi-synthesis, where the compound is derived from naturally occurring precursors found in the yew tree. This method involves extracting the precursor compounds from the plant material and then chemically modifying them to produce this compound. This approach is preferred due to the complexity and cost associated with the total synthesis of the compound .
化学反应分析
Types of Reactions: Taxicin-II undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds .
科学研究应用
Taxicin-II has a wide range of scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a model compound for studying complex organic reactions and developing new synthetic methodologies. In biology and medicine, this compound is investigated for its potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it is used in the study of plant biochemistry and the development of new pharmaceuticals .
作用机制
The mechanism of action of Taxicin-II involves its interaction with specific molecular targets within cells. One of the primary targets is the microtubule network, where this compound binds to tubulin and stabilizes microtubules, preventing their depolymerization. This action disrupts the normal function of the microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved in this process include the activation of apoptotic signaling cascades and the inhibition of cell division .
相似化合物的比较
Taxicin-II is structurally similar to other taxane compounds, such as paclitaxel and docetaxel. it differs in its specific functional groups and stereochemistry, which contribute to its unique biological activities. Compared to paclitaxel, this compound has a different mechanism of action and may exhibit different pharmacokinetic properties. Other similar compounds include taxicin-I and various taxane derivatives, each with distinct chemical structures and biological effects .
属性
CAS 编号 |
5308-90-7 |
|---|---|
分子式 |
C20H30O5 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
(1R,2R,3R,5S,8R,9R,10R)-2,5,9,10-tetrahydroxy-8,12,15,15-tetramethyl-4-methylidenetricyclo[9.3.1.03,8]pentadec-11-en-13-one |
InChI |
InChI=1S/C20H30O5/c1-9-12(21)6-7-20(5)15(9)16(23)11-8-13(22)10(2)14(19(11,3)4)17(24)18(20)25/h11-12,15-18,21,23-25H,1,6-8H2,2-5H3/t11-,12-,15-,16+,17+,18-,20+/m0/s1 |
InChI 键 |
HCLKVHPDOIWMNH-SPRIMHFTSA-N |
手性 SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)O)O)C)O)O |
规范 SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)O)O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



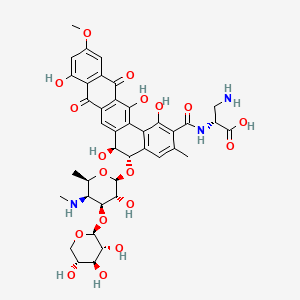
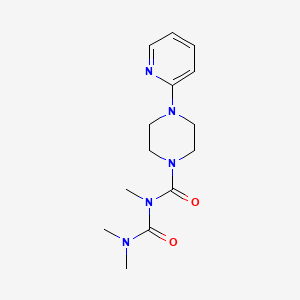
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)

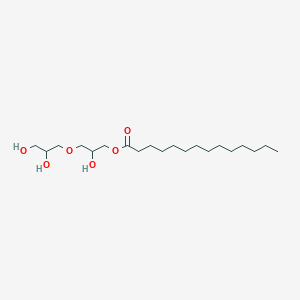
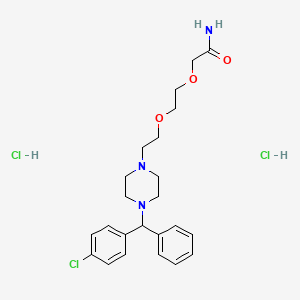
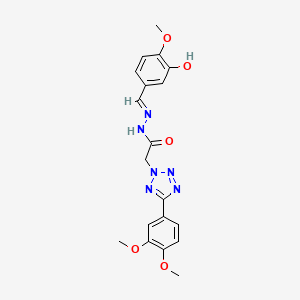
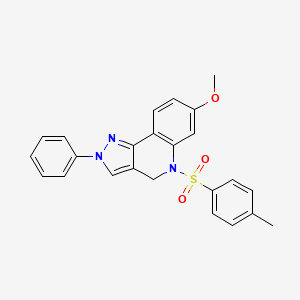
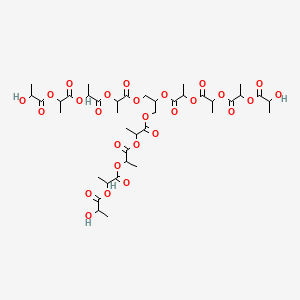
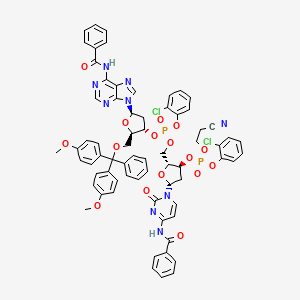
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
